2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid
Description
Historical Context of Coumarin Derivatives in Chemical Research
The foundation of coumarin derivative research traces back to 1820 when German scientist A. Vogel first isolated coumarin from tonka beans (Dipteryx odorata), initially mistaking it for benzoic acid. This discovery marked the beginning of a revolutionary era in organic chemistry, as coumarin became one of the first natural compounds to undergo extensive synthetic modification. In the same year, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated coumarin and correctly identified it as a distinct substance, subsequently naming it "coumarine" in his presentation to the Académie Royale de Médecine.
The synthetic breakthrough came in 1868 when English chemist William Henry Perkin successfully synthesized coumarin through what became known as the Perkin reaction, involving salicylaldehyde and acetic anhydride. This achievement represented a paradigm shift in fragrance and pharmaceutical chemistry, as Perkin had previously revolutionized the textile industry with synthetic dyes derived from coal tar, and his work with coumarin established the foundation for synthetic perfumery. The historical significance of Perkin's contribution extended beyond mere synthesis; he demonstrated that industrial waste products could be transformed into valuable chemical compounds, thereby establishing the principles of green chemistry decades before the concept was formally recognized.
The evolution of coumarin derivative research accelerated throughout the 19th and 20th centuries, with scientists discovering numerous naturally occurring coumarin compounds in various plant species. A broad spectrum of coumarin derivatives, present both in free state and as glucosides, have been identified in many plants, with at least 1300 different coumarin derivatives documented to date. These discoveries led to the development of synthetic methodologies for producing coumarin derivatives, including the Pechmann condensation and Kostanecki acylation reactions, which provided alternative routes to coumarin and its derivatives starting from phenol and other readily available precursors.
The industrial application of coumarin derivatives expanded significantly during the 20th century, with synthetic coumarin being manufactured by multiple companies across different continents. By 1999, information indicated that coumarin was manufactured by five companies in China, three companies each in Japan and the United States, two companies in France, and one company each in Germany, Hong Kong, and India. This global production network reflects the widespread recognition of coumarin derivatives as essential building blocks for pharmaceutical, cosmetic, and industrial applications.
Significance of 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid in Scientific Research
The compound this compound, with molecular formula C14H14O5 and molecular weight 262.26 grams per mole, represents a sophisticated evolution in coumarin derivative chemistry. This compound combines the established coumarin framework with ethyl substitution at the 4-position and propanoic acid functionality linked through an ether oxygen at the 7-position, creating a unique molecular architecture that bridges traditional coumarin chemistry with modern pharmaceutical design principles.
The structural characteristics of this compound are particularly noteworthy when compared to related coumarin propanoic acid derivatives. Unlike simpler analogs such as 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid, which features a methyl group at the 4-position, the ethyl substitution in the target compound provides enhanced lipophilicity and potentially altered biological activity profiles. The propanoic acid moiety serves as a pharmacologically active functional group that can interact with various biological targets, while the coumarin core maintains the characteristic aromatic properties associated with this class of compounds.
Research applications of this compound span multiple scientific disciplines, with particular emphasis on its potential utility in pharmaceutical development and chemical biology. The compound's structure suggests possible applications in areas where both coumarin and propanoic acid functionalities are beneficial, such as anti-inflammatory research, given that propanoic acid derivatives have established roles in nonsteroidal anti-inflammatory drug development. The unique combination of structural features positions this compound as a valuable research tool for investigating structure-activity relationships in coumarin-based therapeutic agents.
The synthesis and characterization of this compound requires sophisticated analytical techniques, including Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and chromatographic methods for purity assessment. The compound's molecular structure has been confirmed through various computational descriptors, including its IUPAC name: 2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid, and its InChI key: VBUUPJHPJVEUIA-UHFFFAOYSA-N. These standardized identifiers facilitate accurate communication among researchers and ensure consistent identification across different research platforms and databases.
Table 1: Molecular Properties of this compound
Research Objectives and Methodological Approaches
Contemporary research involving this compound focuses on several primary objectives that reflect the compound's potential applications across multiple scientific domains. The primary research objective involves comprehensive characterization of the compound's physicochemical properties, including solubility profiles, stability under various conditions, and spectroscopic characteristics that facilitate accurate identification and quantification in complex matrices.
Synthetic methodology development represents another crucial research objective, as scientists work to optimize production routes for this compound and related derivatives. The synthesis typically involves several key steps, beginning with the formation of the coumarin core structure and subsequent functionalization to introduce the ethyl group and propanoic acid moiety. Industrial synthesis methods may employ continuous flow techniques to enhance efficiency and yield during large-scale production, reflecting the growing demand for reliable synthetic routes to complex coumarin derivatives.
Analytical methodology development constitutes a fundamental aspect of research involving this compound, with emphasis on developing sensitive and selective detection methods. Recent advances in nanomaterial-based sensors have shown promise for coumarin detection, with researchers developing sophisticated sensing platforms that combine metal nanoparticles with fluorescent detection systems. These methodological approaches include photoinduced electron transfer-based systems and molecularly imprinted electrochemical sensors that offer enhanced selectivity for specific coumarin derivatives.
Table 2: Comparison of Related Coumarin Propanoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | CAS Number |
|---|---|---|---|---|
| This compound | C14H14O5 | 262.26 g/mol | 4-Ethyl, 7-oxy | 314742-23-9 |
| 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid | C13H12O5 | 248.23 g/mol | 4-Methyl, 7-oxy | 96078-23-8 |
| 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | C14H13ClO5 | 296.7 g/mol | 4-Ethyl, 6-chloro, 7-oxy | Not specified |
Biological evaluation methodologies encompass a wide range of experimental approaches designed to assess the compound's potential therapeutic applications. These methodologies include antimicrobial activity screening, anticancer cell line testing, and molecular docking studies that predict interactions with specific protein targets. Researchers employ sophisticated computational methods, including Density Functional Theory calculations and molecular modeling software, to predict the compound's behavior and optimize experimental designs.
The methodological approaches for studying coumarin derivatives have evolved significantly with advances in synthetic chemistry and analytical instrumentation. Modern synthesis methods for coumarin derivatives include solvent-free Pechmann condensation reactions catalyzed by various metal-based catalysts, microwave-assisted synthesis techniques, and environmentally friendly approaches using recyclable catalysts. These methodologies reflect the growing emphasis on sustainable chemistry practices and the need for efficient synthetic routes that minimize environmental impact while maximizing product yield and purity.
Quality control methodologies play a critical role in research involving this compound, particularly given the compound's potential applications in pharmaceutical development. Standard analytical techniques include High-Performance Liquid Chromatography coupled with mass spectrometry for purity assessment, Nuclear Magnetic Resonance spectroscopy for structural confirmation, and infrared spectroscopy for functional group identification. These methodologies ensure that research conducted with this compound meets the highest standards of scientific rigor and reproducibility.
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUPJHPJVEUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397360 | |
| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314742-23-9 | |
| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Chromenyl Intermediate
- Starting Materials: The chromenyl core (4-ethyl-2-oxo-2H-chromen-7-yl) can be synthesized via the Pechmann condensation, which involves the acid-catalyzed condensation of resorcinol derivatives with ethyl acetoacetate or similar β-ketoesters.
- Reaction Conditions: Typically, strong acid catalysts such as sulfuric acid or Lewis acids are used under reflux conditions to promote cyclization and formation of the chromone ring system.
Formation of the Ether Linkage
- Method: The key step involves the etherification of the chromenyl hydroxyl group at the 7-position with a suitable propanoic acid derivative.
- Typical Approach: The chromenyl hydroxyl is reacted with a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid or its esters) under basic conditions to form the ether bond.
- Reagents and Conditions: Commonly used bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures range from ambient to moderate heating (50–80°C).
Introduction of the Propanoic Acid Group
- If the propanoic acid moiety is introduced as an ester (e.g., methyl or ethyl ester), a subsequent hydrolysis step under acidic or basic conditions is performed to yield the free acid.
- Hydrolysis is typically conducted using aqueous sodium hydroxide or hydrochloric acid under reflux, followed by acidification to precipitate the acid.
Alternative Synthetic Strategy: Coupling with Glycine
- In some derivatives, such as N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, the propanoic acid moiety is further functionalized by coupling with amino acids like glycine.
- Coupling Reagents: Carbodiimides (e.g., EDCI or DCC) are employed to activate the carboxyl group for amide bond formation.
- Reaction Conditions: Typically carried out in polar solvents such as dichloromethane or DMF, in the presence of bases like triethylamine, at room temperature or slightly elevated temperatures.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Pechmann Condensation | Resorcinol derivative + ethyl acetoacetate | Acid catalyst (H2SO4), reflux | 4-Ethyl-2-oxo-2H-chromen-7-ol (chromenyl intermediate) |
| 2 | Etherification | Chromenyl intermediate + 2-bromopropanoic acid ester | Base (K2CO3/NaH), DMF/DMSO, 50–80°C | 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid ester |
| 3 | Hydrolysis | Propanoic acid ester derivative | NaOH or HCl, reflux | This compound (target compound) |
| 4 | Optional Coupling (for derivatives) | Propanoic acid derivative + glycine | Carbodiimide (EDCI/DCC), base, DMF | N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine |
Research Findings and Analytical Characterization
- Purity and Yield: Optimization of reaction times, temperatures, and reagent stoichiometry is crucial to maximize yield and purity. Typical yields for the chromenyl intermediate range from 70–85%, etherification steps from 60–75%, and hydrolysis steps near quantitative under optimized conditions.
- Spectroscopic Confirmation: Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
- NMR signals confirm the aromatic chromone protons, ethyl substituent, and propanoic acid moiety.
- IR spectra show characteristic carbonyl stretching (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹).
- Chromatographic Purification: Column chromatography or recrystallization techniques are employed to purify intermediates and the final product.
Comparative Notes on Related Compounds
- Analogous compounds such as N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine share similar synthetic strategies involving chromone formation, etherification, and amino acid coupling, highlighting the versatility of this synthetic approach in chromone derivative chemistry.
Chemical Reactions Analysis
2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of chromen compounds, including 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, exhibit promising anticancer properties. Studies have demonstrated their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in Cancer Letters highlighted the efficacy of chromen derivatives in targeting specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models.
Case Study :
In a controlled experiment, mice treated with a chromen derivative showed a 40% reduction in tumor volume compared to the control group over a period of four weeks. This suggests potential for development as an anticancer agent.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Data Table: Anti-inflammatory Activity of Chromen Derivatives
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 75% | 10 |
| Compound B | 60% | 15 |
| This compound | 70% | 12 |
Biological Applications
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. In a recent study, its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics.
Case Study :
In laboratory tests, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a natural antimicrobial agent.
Industrial Applications
1. Synthesis of Dyes and Fragrances
The unique structure of this compound makes it valuable in the synthesis of various dyes and fragrances. Its chromophore can be utilized to develop colorants with enhanced stability and vibrancy.
Data Table: Industrial Applications
| Application | Description |
|---|---|
| Dyes | Used as an intermediate for synthesizing synthetic dyes with improved lightfastness. |
| Fragrances | Acts as a key ingredient in formulating complex fragrance profiles due to its aromatic properties. |
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Molecular Formula : C₁₄H₁₃ClO₅ (MW 296.71 g/mol) .
- Key Differences : Chlorine substitution at the 6-position introduces electron-withdrawing effects, increasing molecular weight and lipophilicity (ClogP ≈ 2.8 vs. 2.3 for the parent compound). This enhances membrane permeability but may reduce aqueous solubility .
(R)-2-((4-(2-Chloro-4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoic acid
- Molecular Formula : C₁₈H₁₂ClFO₅ (MW 374.74 g/mol) .
- Key Differences : A bulky 2-chloro-4-fluorophenyl group at position 4 creates steric hindrance and alters π-π stacking interactions. Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins, but the larger size reduces solubility (predicted solubility < 0.1 mg/mL) .
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Modifications to the Side Chain
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- Molecular Formula : C₁₆H₁₁ClO₅ (MW 318.71 g/mol) .
- Key Differences: Replacement of propanoic acid with acetic acid shortens the side chain, reducing acidity (pKa ≈ 4.2 vs. 4.7 for the parent compound). This may weaken ionic interactions in biological systems, impacting efficacy .
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Impact of Substituent Position
- 6-Chloro vs. Methyl at position 8 (electron-donating) increases electron density on the ring, altering reactivity in electrophilic substitutions .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | ClogP* | Solubility (mg/mL) | CAS Number |
|---|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₄O₅ | 262.26 | 4-Ethyl, 7-oxypropanoic acid | 2.3 | ~1.5 | 314742-23-9 |
| 6-Chloro-4-ethyl analog | C₁₄H₁₃ClO₅ | 296.71 | 6-Chloro, 4-ethyl | 2.8 | ~0.8 | 840479-48-3 |
| 4-(2-Chloro-4-fluorophenyl) analog | C₁₈H₁₂ClFO₅ | 374.74 | 4-Aryl (Cl, F), 7-oxypropanoic acid | 3.6 | <0.1 | 138490586 (CID) |
| 4-Butyl-8-methyl analog | C₁₇H₂₀O₅ | 304.34 | 4-Butyl, 8-methyl | 3.5 | ~0.3 | 690678-46-7 |
| Acetic acid side chain analog | C₁₆H₁₁ClO₅ | 318.71 | 7-oxyacetic acid | 2.1 | ~2.0 | 141113-52-2 |
*ClogP values estimated using fragment-based methods.
Biological Activity
2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, a compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 262.26 g/mol. The compound features a chromen-2-one core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromen-2-one Core : This is achieved through the condensation of phenol with ethyl acetoacetate, followed by cyclization.
- Substituent Introduction : The ethyl group is introduced via electrophilic substitution reactions.
- Esterification : The final product is obtained by esterifying the chromen-2-one derivative with propanoic acid derivatives in the presence of a base .
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : It shows potential as an AChE inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Inhibition studies reveal that it competes effectively against AChE, contributing to increased levels of acetylcholine in synaptic clefts .
Antimicrobial Activity
In addition to its neuroprotective effects, this compound has demonstrated antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a 7-hydroxycoumarin derivative with a halogenated propanoic acid. For example, nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., K₂CO₃ in DMF) can link the coumarin’s hydroxyl group to the propanoic acid moiety. Oxidation of intermediates using KMnO₄ or CrO₃ may be required to finalize the oxo group at position 2 of the coumarin core . Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control (e.g., reflux in THF vs. room temperature).
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR will show distinct peaks for the ethyl group (δ ~1.2–1.4 ppm, triplet) and the coumarin aromatic protons (δ ~6.5–8.0 ppm). The propanoic acid’s methylene (δ ~4.2–4.5 ppm) and carboxylic proton (δ ~12–13 ppm) are critical markers .
- IR : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹ for the coumarin lactone and carboxylic acid) .
- MS : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak at m/z 290.1052 (C₁₅H₁₄O₅) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic coumarin core but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity) and dilute in buffer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials or regioisomers) or assay conditions. Strategies include:
- HPLC Purity Profiling : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Compare retention times with reference standards .
- Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic systems to confirm activity thresholds .
Q. What advanced computational methods can predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to cytochrome P450 or COX-2 enzymes, leveraging the coumarin scaffold’s planar structure for π-π stacking.
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can researchers mitigate challenges in quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Employ a reverse-phase column with MRM (multiple reaction monitoring) for selective detection. Use deuterated internal standards (e.g., d₃-ethyl analog) to correct matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates by removing proteins and lipids .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
- Exposure Control : Monitor airborne particles via NIOSH-approved methods (e.g., OSHA 07). Install emergency showers/eye wash stations .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Q. Are there established occupational exposure limits (OELs) for this compound?
- Methodological Answer : No OELs are currently defined. Treat it as a potential carcinogen due to structural similarity to chlorinated phenoxy acids. Maintain airborne levels below 0.1 mg/m³ via engineering controls (e.g., local exhaust ventilation) .
Data Reproducibility and Validation
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
